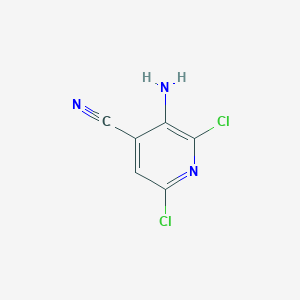![molecular formula C13H19F2NO B1386030 {1-[3-(Difluorométhoxy)phényl]éthyl}(2-méthylpropyl)amine CAS No. 1042573-52-3](/img/structure/B1386030.png)
{1-[3-(Difluorométhoxy)phényl]éthyl}(2-méthylpropyl)amine
Vue d'ensemble
Description
{1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethyl group and an amine group substituted with a 2-methylpropyl chain.
Applications De Recherche Scientifique
{1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl precursor. This precursor can be synthesized through difluoromethylation processes, which involve the formation of X–CF₂H bonds where X can be carbon, oxygen, nitrogen, or sulfur . The difluoromethylation of aromatic compounds is often achieved using electrophilic, nucleophilic, radical, or cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions, followed by subsequent steps to introduce the ethyl and 2-methylpropylamine groups. The specific conditions and reagents used in these steps can vary, but they generally involve the use of catalysts and controlled reaction environments to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
{1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxyphenyl oxides, while reduction may produce amine derivatives with altered functional groups.
Mécanisme D'action
The mechanism by which {1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to {1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine include other difluoromethoxy-substituted phenyl compounds and amine derivatives. Examples include:
- {1-[3-(Difluoromethoxy)phenyl]ethyl}[2-(dimethylamino)-2-methylpropyl]amine
- Other difluoromethoxyphenyl amines with varying alkyl substitutions.
Uniqueness
The uniqueness of {1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-[1-[3-(difluoromethoxy)phenyl]ethyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO/c1-9(2)8-16-10(3)11-5-4-6-12(7-11)17-13(14)15/h4-7,9-10,13,16H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJENVKWBFPCITC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C)C1=CC(=CC=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,5-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385948.png)







![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1385962.png)

![{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine](/img/structure/B1385966.png)
![Ethanamine,2-[(3-chlorophenyl)sulfonyl]-](/img/structure/B1385969.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385970.png)
